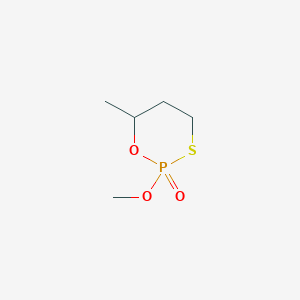
2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one is a heterocyclic compound containing phosphorus, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one typically involves the reaction of phosphorus trichloride with a suitable alcohol and thiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
PCl3+ROH+R′SH→2−Methoxy−6−methyl−1,3,2lambda 5 −oxathiaphosphinan−2−one+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and phosphines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
2-Methoxy-6-methyl-1,3,2lambda~5~-oxathiaphosphinan-2-one is unique due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties
Properties
CAS No. |
116508-14-6 |
|---|---|
Molecular Formula |
C5H11O3PS |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-methoxy-6-methyl-1,3,2λ5-oxathiaphosphinane 2-oxide |
InChI |
InChI=1S/C5H11O3PS/c1-5-3-4-10-9(6,7-2)8-5/h5H,3-4H2,1-2H3 |
InChI Key |
ZYBVWAOLOHFRJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSP(=O)(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















